3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-4-propyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-3-4-11-6(2)9-10-7(11)5-8;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALOFIYLMISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloromethyl group is introduced via chloromethylation, often using formaldehyde and hydrochloric acid. The methyl and propyl groups are typically introduced through alkylation reactions using corresponding alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. Key steps include:
Bulk Synthesis of Triazole Precursors: Using automated reactors to ensure consistent quality and yield.
Chloromethylation and Alkylation: Conducted in controlled environments to manage the reactivity of chloromethyl groups and prevent side reactions.
Purification: The final product is purified through crystallization or recrystallization, followed by drying and conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under mild to moderate conditions.
Oxidation: Using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Triazole N-oxides.
Reduction Products: Dihydrotriazoles.
Scientific Research Applications
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known bioactivity.
Medicine: Explored for its potential in developing new drugs, particularly antifungal and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride exerts its effects involves:
Molecular Targets: The triazole ring can interact with various enzymes and receptors, inhibiting their activity.
Pathways: The compound can disrupt cellular processes by binding to key proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives exhibit diverse physicochemical and biological properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations
The ethyl group (C₆H₁₂Cl₂N₃) offers intermediate lipophilicity, which may optimize pharmacokinetic profiles .
Reactivity and Functionalization :
- The chloromethyl group at position 3 is a common reactive site across all analogs, enabling nucleophilic substitution reactions to generate thioethers, amines, or other derivatives (e.g., describes thiol-triazole synthesis via InCl₃-catalyzed alkylation) .
Steric and Electronic Influences: The cyclopropyl group (C₈H₁₂Cl₂N₃) introduces ring strain and steric hindrance, which may affect binding affinity in biological targets . Methyl vs. Propyl at Position 4: The longer propyl chain in the target compound may enhance solubility in non-polar media compared to methyl-substituted analogs .
Biological Activity
3-(Chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, recognized for its diverse applications in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of approximately 210.10 g/mol. The chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses and potentially contributing to its biological activity.
The synthesis of this compound typically involves multi-step synthetic routes. One efficient method includes the reaction of 5-methyl-4-propyl-1H-1,2,4-triazole with chloromethylating agents under controlled conditions. This process can be optimized for yield and purity through careful selection of solvents and reaction temperatures.
Antifungal Properties
Research indicates that triazole derivatives exhibit significant antifungal activity. The core structure of 1,2,4-triazoles is crucial in the development of antifungal agents due to their ability to inhibit fungal growth through various mechanisms. For instance, studies have shown that compounds structurally similar to this compound demonstrate potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-(Chloromethyl)-5-methyl-4-propyl-4H-triazole | 0.25 | Aspergillus fumigatus |
| 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine | 0.0156 | Candida albicans |
| Dimethyl-1H-1,2,4-triazol-5-amine | 2.0 | Cryptococcus neoformans |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific fungal pathogens. The presence of halogens like chlorine in the structure often correlates with enhanced antifungal potency .
Other Biological Activities
Beyond antifungal properties, triazoles have been noted for a range of biological activities including:
- Antiviral : Some triazole derivatives exhibit activity against viral infections by inhibiting viral replication mechanisms.
- Anticancer : Research has shown that certain triazole compounds can induce apoptosis in cancer cell lines. For example, derivatives containing mercapto groups have demonstrated cytotoxic effects against colon and breast cancer cells with IC50 values indicating significant potency .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antifungal | Effective against Candida albicans, Aspergillus fumigatus |
| Antiviral | Inhibits viral replication |
| Anticancer | Induces apoptosis in various cancer cell lines |
| Antimicrobial | Exhibits antibacterial properties |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of triazoles to enhance their biological efficacy. For instance:
- Study on Antifungal Efficacy : A study evaluated various triazole derivatives for their antifungal activity against clinical strains of Candida. The results indicated that modifications at specific positions on the triazole ring significantly impacted their MIC values .
- Anticancer Research : Another investigation assessed the anticancer potential of mercapto-substituted triazoles against HCT116 colon carcinoma cells. Compounds were found to exhibit varying degrees of cytotoxicity with IC50 values ranging from 6.2 μM to over 40 μM depending on structural modifications .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride?
- Methodological Answer : Synthesis often involves multi-step pathways, such as condensation of hydroxylamine derivatives with carbonyl compounds under alkaline conditions, followed by chlorination (e.g., using Cl₂ or PCl₅). For instance, analogous triazole derivatives are synthesized via oxime intermediates and subsequent cyclization with chlorinating agents . Computational reaction path searches (e.g., quantum chemical calculations) can optimize steps like regioselectivity and reduce side-product formation .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Confirm purity and compare with literature values (e.g., mp 166–168°C for structurally similar triazoles ).
- NMR Spectroscopy : Assign peaks for chloromethyl (-CH₂Cl), propyl (-CH₂CH₂CH₃), and triazole ring protons.
- HPLC/MS : Monitor purity and detect trace impurities .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .
Q. How can researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and light conditions. Monitor degradation via HPLC and compare with baseline spectral data. For hygroscopic triazoles, use desiccants or inert gas storage .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design could test:
- Factors : Reaction time (12–24 h), temperature (80–100°C), molar ratio (1:1–1:2).
- Response Variables : Yield, purity, byproduct formation.
Statistical software (e.g., JMP, Minitab) identifies significant factors and interactions, reducing experimental trials by 50–70% .
Q. What computational methods predict the reactivity of the chloromethyl group in this triazole derivative?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution (SN2) at the chloromethyl site. Transition state analysis (e.g., using Gaussian or ORCA) quantifies activation energies. Pair computational results with kinetic experiments (e.g., monitoring Cl⁻ release via ion chromatography) to validate predictions .
Q. How to resolve contradictions between experimental and computational data on reaction mechanisms?
- Methodological Answer : Cross-validate by:
- Re-examining computational parameters (e.g., solvent model accuracy in DFT).
- Conducting isotopic labeling (e.g., ¹³C or ²H) to trace bond formation/cleavage .
- Performing sensitivity analysis on experimental variables (e.g., pH, catalyst purity) to identify outliers .
Q. What strategies elucidate the reaction mechanism of triazole ring functionalization?
- Methodological Answer : Combine kinetic studies (e.g., rate determination via UV-Vis) with mechanistic probes:
- Isotopic Labeling : Use D₂O or ¹⁵N-labeled reagents to track proton transfer steps.
- Trapping Intermediates : Quench reactions at short timescales and analyze intermediates via LC-MS .
- Computational Modeling : Simulate intermediates (e.g., nitrenes or carbenes) to identify plausible pathways .
Q. How to mitigate hygroscopicity challenges during synthesis and purification?
- Methodological Answer :
- Synthesis : Use anhydrous solvents (e.g., THF, DCM) under inert atmosphere (N₂/Ar).
- Purification : Employ lyophilization or vacuum drying with molecular sieves.
- Characterization : Perform Karl Fischer titration to quantify residual moisture post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
